Metazocine, (+)-

Description

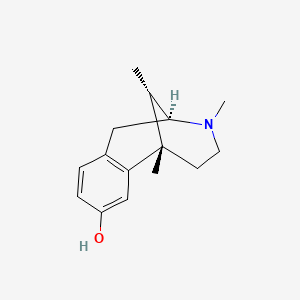

Metazocine is a synthetic opioid belonging to the benzomorphan class, derived from the structural simplification of morphine by removing rings C and D (Figure 5i) . It retains a rigid pentacyclic skeleton but lacks the oxygen bridge and hydroxy group of morphine. Metazocine exists in enantiomeric forms, with most pharmacological studies focusing on the (-)-isomer. However, the (+)-isomer is of interest due to its distinct stereochemical configuration, which may alter receptor binding and efficacy. Metazocine acts as a partial agonist at mu-opioid receptors (MOR) and displays activity at delta-opioid receptors (DOR), with lower intrinsic efficacy compared to full agonists like morphine .

Structure

2D Structure

Properties

CAS No. |

25144-79-0 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1S,9S,13S)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1 |

InChI Key |

YGSVZRIZCHZUHB-ONERCXAPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metazocine, (+)- involves a variation of the morphinan synthesis. The process begins with the reaction of the Grignard reagent from p-methoxybenzyl chloride with lutidine methiodide, resulting in the benzylated dihydropyridine. Reduction of the enamine π-bond leads to the formation of tetrahydropyridine. Cyclization using acid results in the benzomorphan ring system, and subsequent demethylation of the aromatic ring system yields the phenol .

Industrial Production Methods: Industrial production of Metazocine, (+)- follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Metazocine, (+)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone or aldehyde.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Metazocine, (+)- can yield ketones or aldehydes, while reduction can regenerate the original alcohol.

Scientific Research Applications

Pharmacological Properties

Metazocine primarily acts on the opioid receptors in the central nervous system. Its pharmacological profile includes:

- Agonist Activity : It acts as an agonist at kappa-opioid receptors, which can produce analgesic effects.

- Antagonist Activity : It functions as an antagonist at mu-opioid receptors, potentially reducing the risk of abuse and dependence associated with traditional opioids .

Metazocine has been explored for its efficacy in treating various types of pain, particularly:

- Moderate to Severe Pain : It is used in clinical settings for patients experiencing moderate to severe pain where conventional treatments are ineffective. Its dual action allows for effective pain relief while minimizing the risk of addiction compared to full agonists like morphine .

- Chronic Pain Conditions : Case studies have indicated its effectiveness in managing chronic pain conditions, including neuropathic pain. A notable case involved a patient with chronic neuropathic pain who experienced significant relief after transitioning from other opioids to metazocine .

Case Study Example

A case study published in a medical journal highlighted the successful use of metazocine in a patient with chronic neuropathic pain resulting from extensive burns. After failing multiple conventional therapies, the introduction of metazocine resulted in substantial pain relief and improved quality of life .

Role in Opioid Use Disorder Treatment

Metazocine's profile as a mixed agonist-antagonist makes it a candidate for treating opioid use disorder (OUD). Its antagonist properties at mu-opioid receptors could help mitigate withdrawal symptoms and cravings without producing the euphoric effects typically associated with full agonists.

Table 2: Comparative Effectiveness in OUD Treatment

| Treatment Option | Efficacy | Risk of Abuse |

|---|---|---|

| Metazocine | Moderate | Lower than full agonists |

| Methadone | High | Moderate |

| Buprenorphine | High | Lower |

Mechanism of Action

Metazocine, (+)- exerts its effects through a mixed agonist-antagonist action at the mu opioid receptor. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia. its activity at kappa opioid receptors and sigma receptors contributes to its dysphoric and hallucinogenic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Benzazocines

| Compound | R1 | R2 | R3 | Key Feature |

|---|---|---|---|---|

| Metazocine | -CH3 | -CH3 | -H | 3,6,11-trimethyl substitution |

| Pentazocine | -CH3 | -CH2CH2C(CH3)2 | -H | Prenyl group at R3 |

| Cyclazocine | -CH2CH2 | -CH3 | -N-allyl | N-allyl antagonist moiety |

Q & A

Q. What are the primary pharmacological targets of (+)-metazocine, and how are they experimentally determined?

(+)-Metazocine primarily targets δ-opioid receptors (DORs) and exhibits partial agonist activity at μ-opioid receptors (MORs). To determine receptor affinity and selectivity:

- Use radioligand binding assays with transfected HEK cells expressing DORs or MORs, comparing displacement of labeled ligands (e.g., [³H]-naltrindole for DORs) .

- Measure functional efficacy via cAMP inhibition assays in cell lines expressing opioid receptors. For example, (+)-metazocine shows 94% inhibition efficacy at DORs, surpassing endogenous ligands like met-enkephalin .

- Validate receptor interactions using competitive antagonism studies with selective inhibitors (e.g., naloxone for MORs) .

Q. What in vitro methodologies are commonly employed to assess the efficacy of (+)-metazocine at opioid receptors?

- cAMP Accumulation Assays : Quantify inhibition of forskolin-stimulated cAMP production in receptor-transfected cells. Dose-response curves (e.g., EC₅₀ values) clarify potency differences between DORs and MORs .

- Calcium Flux Imaging : Monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) to assess receptor activation kinetics .

- Comparative Agonist Studies : Benchmark (+)-metazocine against reference agonists (e.g., SNC80 for DORs) to classify efficacy as partial/full/super-agonist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy values of (+)-metazocine across different experimental models?

Contradictions often arise from variations in receptor expression levels, assay conditions, or ligand binding modes. Methodological solutions include:

- Systematic Review Frameworks : Apply PRISMA guidelines to aggregate data from heterogeneous studies, identifying confounders (e.g., cell type, buffer composition) .

- Dose-Response Meta-Analysis : Normalize efficacy metrics (e.g., % maximal effect) across studies using random-effects models to account for methodological variability .

- Binding Mode Analysis : Use molecular dynamics simulations to evaluate how N-substituent orientation (e.g., methyl vs. phenethyl groups) alters receptor interaction, as predicted by the AB'NS model .

Q. What computational strategies are recommended for predicting the binding modes and efficacy of (+)-metazocine at opioid receptors?

- Quantitative Conformation Sampling : Generate ligand-receptor complexes using Monte Carlo or molecular dynamics simulations to identify low-energy binding conformations. For example, (+)-metazocine’s methyl group stabilizes interactions with the MOR "A site," while phenazocine’s phenethyl group occupies the "B site" .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for enantiomers or analogs to predict selectivity trends .

- Machine Learning Models : Train classifiers on opioid ligand datasets (e.g., efficacy, substituent topology) to prioritize novel derivatives for synthesis .

Data Integration and Reporting

| Ligand | δ-Opioid Receptor Efficacy (% Inhibition) | μ-Opioid Receptor Efficacy (% Inhibition) |

|---|---|---|

| (+)-Metazocine | 94 ± 2% | 45 ± 5% |

| Met-enkephalin | 71 ± 5% | N/A |

| SNC80 | 95 ± 3% | <10% |

- Reporting Standards : Follow COSMOS-E guidelines for systematic reviews, ensuring metadata on assay conditions (e.g., cell line, incubation time) is documented to enhance reproducibility .

Methodological Pitfalls to Avoid

- Overlooking Ligand Tautomerism : (+)-Metazocine’s benzomorphan core may adopt multiple tautomeric states; use quantum mechanical calculations (e.g., DFT) to confirm dominant forms in physiological conditions .

- Inadequate Controls : Include vehicle and reference agonist/antagonist controls in functional assays to distinguish ligand-specific effects from system noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.